molecular formula C6H6N2O4S B011781 Methyl 5-amino-4-nitrothiophene-2-carboxylate CAS No. 106850-17-3

Methyl 5-amino-4-nitrothiophene-2-carboxylate

Cat. No. B011781
CAS RN: 106850-17-3
M. Wt: 202.19 g/mol
InChI Key: QNZKSILGWVCZJH-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-nitrothiophene-2-carboxylate (MNTC) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. MNTC is a nitro compound that can be used as a building block for the synthesis of a variety of compounds, and it has been used in numerous studies due to its interesting properties.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as Methyl 5-amino-4-nitrothiophene-2-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Methyl 5-amino-4-nitrothiophene-2-carboxylate could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, Methyl 5-amino-4-nitrothiophene-2-carboxylate could potentially be used in the development of these semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that Methyl 5-amino-4-nitrothiophene-2-carboxylate could potentially be used in this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Methyl 5-amino-4-nitrothiophene-2-carboxylate could potentially be used in this application.

properties

IUPAC Name

methyl 5-amino-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKSILGWVCZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605548
Record name Methyl 5-amino-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-4-nitrothiophene-2-carboxylate

CAS RN

106850-17-3
Record name Methyl 5-amino-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 5-(2,4-dimethoxybenzylamino)-4-nitrothiophene-2-carboxylate 86 (40.3 mmol, 14.2 g) in CH2Cl2 (100 mL) and TFA (10 mL) was stirred overnight at rt. Reaction mixture was poured on ice and the precipitate was collected to give methyl 5-amino-4-nitrothiophene-2-carboxylate 87 (8.15 g, 100%). NMR (400 MHz, DMSO-d6) 3.77 (s, 3H), 7.75 (s, 1H), 9.06 (br s, 2H).
Name
methyl 5-(2,4-dimethoxybenzylamino)-4-nitrothiophene-2-carboxylate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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